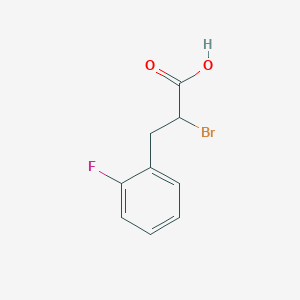
2-Bromo-3-(2-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 1255209-05-2 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8BrFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) . This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 247.06 .科学的研究の応用
Synthesis and Chemical Applications
- Synthesis of Morpholinol Derivatives : 2-Bromo-1-(2-fluorophenyl)-1-propanone, a related compound, has been utilized in the synthesis of morpholinol derivatives. These derivatives were obtained through amination and cyclization in nonpolar solvents, demonstrating a high yield and easy operation (Tan Bin, 2010).
- Halodeboronation Studies : The compound has been applied in the halodeboronation of aryl boronic acids, leading to the development of a scalable synthesis method for related fluorinated compounds (Ronald H. Szumigala et al., 2004).
Biological and Pharmacological Research
- Antidepressive Activity Studies : Derivatives of 2-bromo-1-(3-fluorophenyl)-1-propanone have been synthesized and tested for their antidepressant activities, demonstrating potential for further investigation in this field (Tao Yuan, 2012).
- Antimicrobial Screening : Bromo-2-fluorobenzaldehyde, a related compound, has been used to produce chalcones and chromones, which were then evaluated for antimicrobial activities (S. G. Jagadhani et al., 2014).
Material Science and Organic Chemistry
- Development of Organic Compounds : Various derivatives based on thiophene have been synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, illustrating the compound's versatility in organic synthesis (H. Ikram et al., 2015).
- Synthesis of Novel Copolymers : The compound has been involved in the preparation of novel trisubstituted ethylenes and their subsequent copolymerization with styrene, highlighting its use in macromolecular science (G. Kharas et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-bromo-3-(2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFIIKMFMMHZQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)
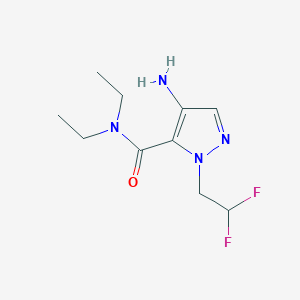
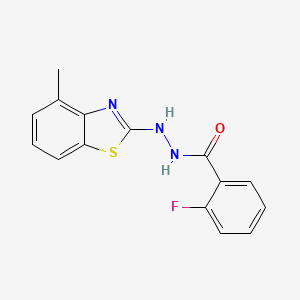

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)
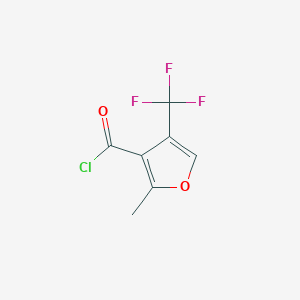




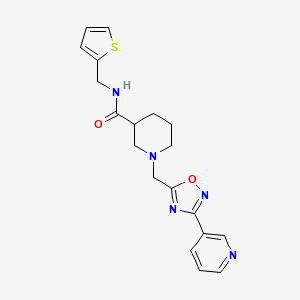
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)
